

4-Bromo-3-fluoro-2-methylaniline molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-fluoro-2-methylaniline

Cat. No.: B2806307

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An In-Depth Technical Guide to **4-Bromo-3-fluoro-2-methylaniline** for Advanced Research and Development

Abstract

4-Bromo-3-fluoro-2-methylaniline is a halogenated aniline derivative that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups, imparts a distinct reactivity profile that is highly valued by researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of **4-Bromo-3-fluoro-2-methylaniline**, beginning with its core molecular properties, including its precise molecular weight. It further details established synthetic and purification protocols, explores its chemical reactivity with a focus on applications in pharmaceutical development, and outlines critical safety and handling procedures. The insights herein are designed to equip professionals with the foundational and practical knowledge required to effectively utilize this versatile compound in their research and development endeavors.

Core Molecular Profile and Physicochemical Properties

4-Bromo-3-fluoro-2-methylaniline, identified by the CAS Number 127408-03-1, is an organic compound with the molecular formula C₇H₇BrFN.[1][2] Its calculated molecular weight is approximately 204.04 g/mol .[2][3][4] The presence of three distinct substituents on the aniline

core—a bromine atom, a fluorine atom, and a methyl group—creates a unique electronic and steric environment that dictates its chemical behavior and utility.[5]

The fluorine atom enhances metabolic stability and modulates the basicity (pKa) of the amino group, while the bromine atom provides a reactive handle for cross-coupling reactions, a cornerstone of modern drug discovery. The methyl group adds steric bulk and influences the molecule's lipophilicity and orientation in binding pockets.

Caption: 2D structure of **4-Bromo-3-fluoro-2-methylaniline**.

Table 1: Key Physicochemical Data for **4-Bromo-3-fluoro-2-methylaniline**

Property	Value	Source(s)
Molecular Weight	204.04 g/mol	[2][3][4]
Molecular Formula	C ₇ H ₇ BrFN	[1][2][3]
CAS Number	127408-03-1	[2][6][7]
Appearance	Pink crystalline solid	[7]
Boiling Point	244.5 ± 35.0 °C (Predicted)	[6]
Density	1.589 ± 0.06 g/cm ³ (Predicted)	[6][7]
pKa	2.73 ± 0.10 (Predicted)	[6][7]
InChI Key	HOFKRNFFIGAFNE- UHFFFAOYSA-N	[8]
Storage Conditions	2-8°C, protect from light, keep sealed and dry	[6][8]

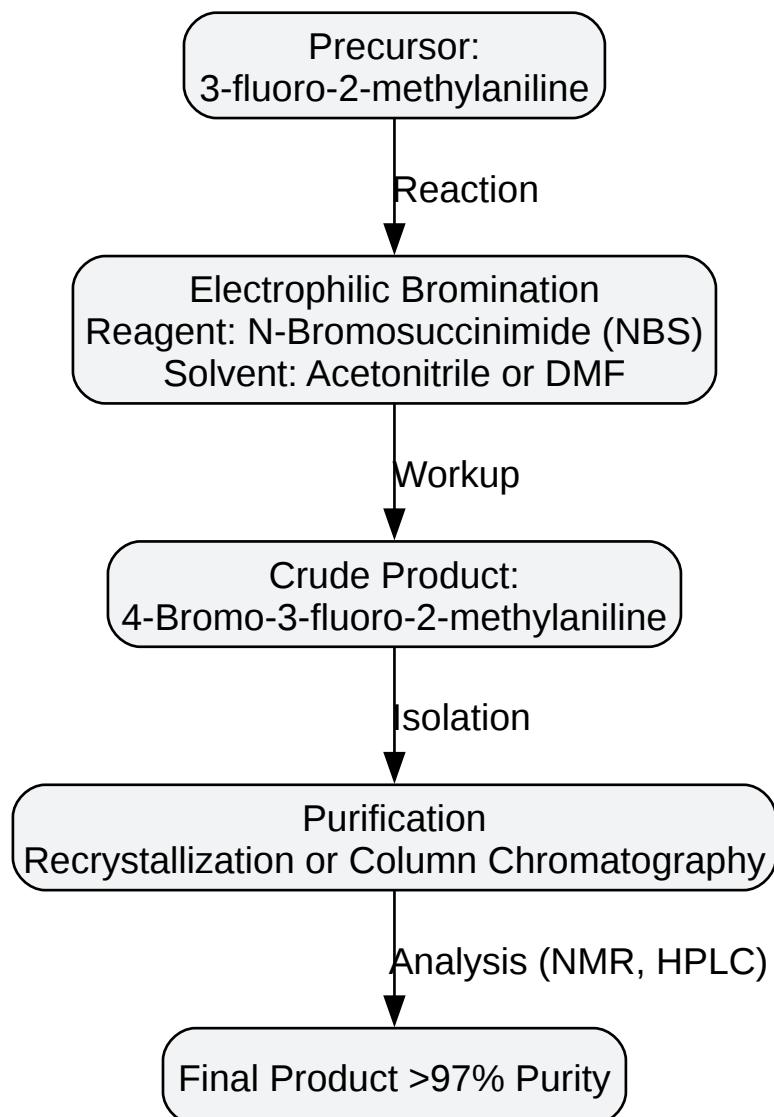
Synthesis, Purification, and Characterization

The reliable synthesis of **4-Bromo-3-fluoro-2-methylaniline** is critical for its application in research and large-scale production. The most established and scalable laboratory method involves the selective electrophilic bromination of a commercially available precursor.[1]

Established Synthetic Pathway: Electrophilic Bromination

The primary route to synthesizing **4-Bromo-3-fluoro-2-methylaniline** is the direct bromination of 3-fluoro-2-methylaniline.^[1] This reaction proceeds via an electrophilic aromatic substitution mechanism. The amino and methyl groups are activating, ortho-, para-directing substituents, while the fluorine atom is a deactivating, ortho-, para-director. The position para to the strongly activating amino group is the most favorable site for electrophilic attack, leading to the desired product.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.^[1] Its use is advantageous over elemental bromine (Br_2) as it provides a low concentration of electrophilic bromine, minimizing over-bromination and improving reaction control and safety. The reaction's scalability has been demonstrated, with reports detailing the synthesis of over 150 grams, confirming its suitability for producing significant laboratory quantities.^[1]



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Caption: General workflow for the synthesis of **4-Bromo-3-fluoro-2-methylaniline**.

Experimental Protocol: Synthesis via NBS Bromination

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical laboratory with appropriate safety measures.

- Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile. Cool the solution to 0°C in an ice bath.

- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The exothermic nature of the reaction requires careful monitoring.[1]
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to achieve high purity (>97%).[1]

Characterization

The identity and purity of the synthesized **4-Bromo-3-fluoro-2-methylaniline** must be rigorously confirmed. Standard analytical techniques include:

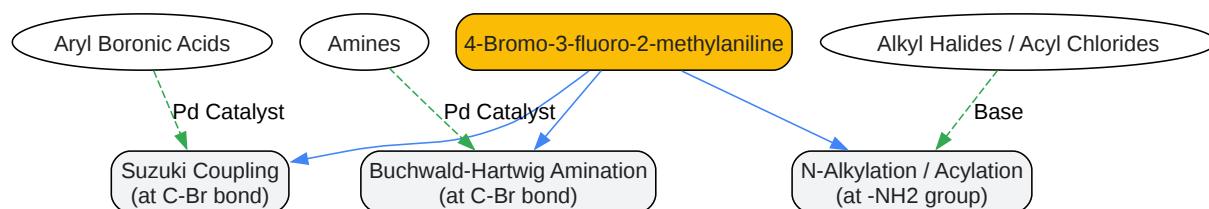
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectroscopy to confirm the molecular structure and substitution pattern.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

Chemical Reactivity and Applications in Drug Discovery

4-Bromo-3-fluoro-2-methylaniline is not an end product but a versatile intermediate. Its value lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.

Reactivity Profile

- **Suzuki-Miyaura Cross-Coupling:** The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, a common strategy for building molecular complexity in drug candidates.[1] The ability to form new carbon-carbon bonds at this position is a primary reason for this building block's utility.
- **Amino Group Transformations:** The primary amine ($-\text{NH}_2$) is nucleophilic and can undergo a wide range of reactions, including N-alkylation, acylation (amide bond formation), and reductive amination.[1] These transformations are fundamental in linking the aniline core to other fragments or pharmacophores.
- **Other Coupling Reactions:** Beyond Suzuki coupling, the bromine atom can participate in other transition-metal-catalyzed reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions.



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Caption: Key reactivity pathways for **4-Bromo-3-fluoro-2-methylaniline**.

Role as a Pharmaceutical Intermediate

Halogenated anilines are crucial precursors for active pharmaceutical ingredients (APIs).[9] **4-Bromo-3-fluoro-2-methylaniline** is particularly valuable as it allows for the strategic construction of complex molecules intended for biological targets.[1] For instance, derivatives of bromo-anilines are used in the synthesis of compounds with potential antibacterial or enzyme-inhibiting activities.[10] The specific arrangement of its substituents can influence drug-like properties such as cell permeability, metabolic stability, and target-binding affinity.

Safety, Handling, and Storage

As with all halogenated aromatic amines, **4-Bromo-3-fluoro-2-methylaniline** must be handled with care. It is classified as hazardous, and appropriate safety protocols are mandatory.

Table 2: GHS Hazard and Safety Information

Category	Information	Source(s)
Pictogram	GHS07 (Harmful / Irritant)	
Signal Word	Warning	[4]
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.	[4][11][12][13]
Personal Protective Equipment (PPE)	Chemical-resistant gloves, safety goggles with side shields or face shield, lab coat. Use only in a well-ventilated area or chemical fume hood.	[11][12]
First-Aid Measures	Inhalation: Move to fresh air. Skin Contact: Immediately wash with plenty of soap and water; remove contaminated clothing. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.	[11][13]
Storage	Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances. Keep in a dark place, sealed in dry conditions at 2-8°C.	[8][11]

Conclusion

4-Bromo-3-fluoro-2-methylaniline is a high-value chemical intermediate whose utility is rooted in its precise molecular weight and multifunctional structure. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists and organic synthesis researchers. By enabling the construction of complex molecular architectures through reactions like Suzuki coupling and N-functionalization, it continues to play a vital role in the discovery and development of novel therapeutics and advanced materials. Adherence to strict safety protocols is essential to harnessing its full potential responsibly.

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- To cite this document: BenchChem. [4-Bromo-3-fluoro-2-methylaniline molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2806307#4-bromo-3-fluoro-2-methylaniline-molecular-weight>

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